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Introduction:

TDI-11861 is a highly potent and specific inhibitor of soluble adenylyl cyclase (sAC), also

known as ADCY10.[1] Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely

activated by bicarbonate and calcium ions and plays a crucial role in various physiological

processes, most notably in sperm motility, capacitation, and fertilization.[2][3] This makes TDI-
11861 a valuable tool for studying sAC-mediated signaling pathways and a promising lead

compound for the development of non-hormonal contraceptives.[1][2] These application notes

provide detailed protocols for in vitro assays to characterize the activity of TDI-11861.

Mechanism of Action:

TDI-11861 is an allosteric inhibitor that binds to the bicarbonate binding site of sAC, as well as

a channel leading to the active site.[3][4] This dual-site engagement results in a significantly

tighter binding and a longer residence time compared to its predecessors like TDI-10229.[4] By

inhibiting sAC, TDI-11861 prevents the conversion of ATP to cyclic AMP (cAMP), a critical
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second messenger involved in downstream signaling cascades that regulate sperm function.[2]

[3]

Signaling Pathway of sAC in Sperm Function
The following diagram illustrates the signaling pathway inhibited by TDI-11861.
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Caption: sAC signaling pathway in sperm and the inhibitory action of TDI-11861.

Quantitative Data Summary
The following tables summarize the key in vitro potency and binding kinetics data for TDI-
11861 compared to its precursor, TDI-10229.

Table 1: In Vitro Potency of sAC Inhibitors
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Compound
Biochemical IC₅₀
(Standard Assay)

Biochemical IC₅₀
(Subnanomolar
Assay)

Cellular IC₅₀

TDI-11861 3 nM[4][5] 1.7 nM[6] 5.1 - 7 nM[4][6]

TDI-10229 158.6 - 160 nM[5][7] Not Reported 92 - 113.5 nM[6][7]

Table 2: Binding Kinetics and Affinity of sAC Inhibitors

Compound KD kon (M⁻¹s⁻¹) koff (s⁻¹)
Residence
Time (1/koff)

TDI-11861 1.4 nM[5][7]
2.1 x 10⁵ - 2.7 x

10⁵[5][7]

0.3 x 10⁻³ - 0.4 x

10⁻³[7]

61.5 minutes /

3181 - 3698

seconds[4][7]

TDI-10229
175.6 - 176

nM[5][7]

2.3 x 10⁵ - 2.4 x

10⁵[5][7]

39.8 x 10⁻³ -

55.8 x 10⁻³[5][7]

18 - 25

seconds[4][7]

Experimental Protocols
Biochemical sAC Activity Assay (Two-Column Method)
This assay measures the enzymatic activity of purified sAC by quantifying the conversion of [α-

³²P]ATP to [³²P]cAMP.[6][8]

Materials:

Purified recombinant human sAC protein

TDI-11861 (or other inhibitors)

[α-³²P]ATP

Assay Buffer (Standard): 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 40 mM

NaHCO₃, 1 mM ATP.[4][8]

Assay Buffer (Subnanomolar): 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 2 mM ATP.[8]
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Caption: Workflow for the biochemical sAC activity assay.
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Procedure:

Prepare a reaction mixture containing purified sAC protein (e.g., ~5 nM for standard assay,

~0.25 nM for subnanomolar assay) in the appropriate assay buffer.[8]

Add varying concentrations of TDI-11861 or vehicle control (DMSO).

Initiate the enzymatic reaction by adding [α-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[8]

Terminate the reaction.

Apply the reaction mixture to sequential Dowex and Alumina columns to separate the

generated [³²P]cAMP from unreacted [α-³²P]ATP.[6]

Elute and quantify the [³²P]cAMP using a scintillation counter.

Plot the concentration-response curves and calculate the IC₅₀ value using non-linear

regression.[8]

Cellular sAC Activity Assay
This assay measures the ability of TDI-11861 to inhibit sAC-dependent cAMP accumulation in

a cellular context, typically using cells that overexpress sAC.[6][7]

Materials:

sAC-overexpressing cells (e.g., rat 4-4 cells or HEK293 cells stably overexpressing sACt).[6]

[9]

Cell culture medium (e.g., DMEM with 10% FBS).[5]

TDI-11861 (or other inhibitors)

IBMX (a phosphodiesterase inhibitor)

cAMP detection kit (e.g., ELISA or HTRF-based)
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Procedure:

Seed sAC-overexpressing cells in a multi-well plate and incubate for 24 hours.[6]

Pre-incubate the cells with varying concentrations of TDI-11861 or vehicle control for a

specified time (e.g., 15 minutes).[9]

Add a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP

degradation and incubate for a short period (e.g., 5 minutes).[5][10]

Lyse the cells and measure the intracellular cAMP concentration using a commercially

available cAMP detection kit.

Normalize the data to the vehicle-treated control and calculate the cellular IC₅₀ value.[5]

Jump Dilution Assay for Residence Time Determination
This assay is designed to measure the dissociation rate (koff) and residence time of an inhibitor

on its target protein.[7][11]

Workflow Diagram:
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Caption: Workflow for the jump dilution assay to determine inhibitor residence time.

Procedure:

Pre-incubate a concentrated solution of purified sAC protein (e.g., 5 times the standard

assay concentration) with the inhibitor at a concentration 10 times its IC₅₀ for 15 minutes to

allow for binding equilibrium.[7]

Rapidly dilute the sAC-inhibitor complex 100-fold into the standard sAC activity assay buffer

containing the substrate (ATP).[7][11]
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Measure the sAC activity (cAMP production) at various time points over the course of an

hour.[7]

For an inhibitor with a short residence time, sAC activity will quickly recover to the level of

the uninhibited control. For an inhibitor with a long residence time, like TDI-11861, the

recovery of sAC activity will be slow.[7]

The rate of recovery of enzymatic activity is used to determine the dissociation rate constant

(koff) and the residence time (1/koff).[7]

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics (kon and koff) of

inhibitors.[7]

Procedure:

Immobilize purified human sAC protein on an SPR sensor chip.

Flow different concentrations of TDI-11861 over the sensor surface and monitor the change

in the SPR signal, which corresponds to the binding of the inhibitor to the immobilized sAC.

After the association phase, flow buffer without the inhibitor over the sensor surface to

monitor the dissociation of the inhibitor.

Analyze the resulting sensorgrams using a 1:1 binding model to determine the association

rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation

constant (KD).[5]

These protocols provide a foundation for the in vitro characterization of TDI-11861 and other

sAC inhibitors. For more specific details and troubleshooting, it is recommended to consult the

primary literature cited.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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